Calicheamicin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Enediyne aminoglycosides derived from the bacterium MICROMONOSPORA ECHINOSPORA that are used as antineoplastic antibiotics. They bind to DNA in both healthy and tumor cells, resulting in strand scission and cell death.

Scientific Research Applications

Apoptosis Induction Mechanisms

Calicheamicin ϑII, an enediyne antitumor antibiotic, binds noncovalently to DNA and induces apoptosis in cancer cells. It activates mitochondrial permeability transition, cytochrome c release, and activates caspase-9 and -3, leading to apoptosis. This process is independent of p53 and is enhanced through a caspase-mediated mitochondrial amplification loop (Prokop et al., 2003).

Tumor Targeting Strategies

Calicheamicin's tumor targeting involves conjugation to antibodies for specific antigen recognition. The immunoconjugate of calicheamicin and anti-CD33 antibody (gemtuzumab ozogamicin) demonstrates effective targeting in acute myeloid leukemia, exploiting the abnormal vasculature in tumors for 'passive targeting' (Boghaert et al., 2006).

DNA Interaction and Cleavage

Calicheamicin binds to DNA in a sequence-selective manner, causing DNA bending and sequence-selective oxidation of deoxyribose. Its DNA binding and cleavage mechanisms involve complex interactions with DNA, bending DNA targets as part of an induced-fit mechanism (Salzberg & Dedon, 2000).

Clinical Development in Hematological Malignancies

Inotuzumab ozogamicin, a calicheamicin conjugate, targets the CD22 antigen in various hematologic malignancies. Its mechanism involves DNA damage leading to cell death, independent of cell cycle progression. This conjugate has shown effectiveness in non-Hodgkin's lymphoma models and clinical trials (Shor et al., 2015).

Antibody-Drug Conjugate (ADC) Payloads

Calicheamicin's role as an ADC payload is significant due to its potent DNA-damaging properties. Its cytotoxic potency led to its use in conjugates like Mylotarg™ and Besponsa™, targeting specific tumor-associated antigens (Dushin, 2019).

Gene Expression Effects

Calicheamicin influences gene expression, affecting nuclear proteins, chromatin arrangement, DNA repair, and stress response genes. These effects occur rapidly after exposure, highlighting its complex impact on cellular processes (Watanabe et al., 2002).

RNA Degradation in T Cells

Calicheamicin gamma1 can suppress antigen-specific CD4 T cells more effectively than other apoptotic drugs. It causes rapid RNA degradation, leading to a decrease in cytokine production and proliferation in these cells (Thomas et al., 2004).

Clinical Efficacy and DNA Cleavage

Calicheamicin γ1's efficiency as an antitumor agent is due to its ability to introduce DNA double-strand breaks in cellular DNA. Its mechanism of cleavage is highly specific for DNA, and the induced damage is recognized and repaired by cellular mechanisms, highlighting its potential in cancer treatment (Elmroth et al., 2003).

properties

Product Name |

Calicheamicin |

|---|---|

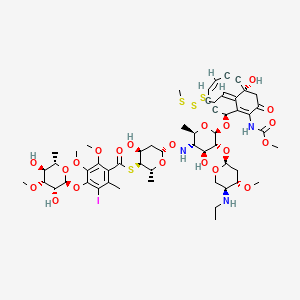

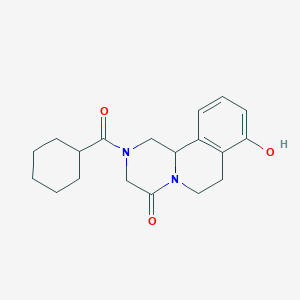

Molecular Formula |

C55H74IN3O21S4 |

Molecular Weight |

1368.4 g/mol |

IUPAC Name |

S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9S,13E)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate |

InChI |

InChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66)/b14-13-,29-18+/t26-,27+,28-,30+,31+,33+,34+,35+,36+,40-,42+,43+,44-,47-,48-,50-,52+,53+,55-/m1/s1 |

InChI Key |

HXCHCVDVKSCDHU-LULTVBGHSA-N |

Isomeric SMILES |

CCN[C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@]\4(CC(=O)C(=C3/C4=C\CSSSC)NC(=O)OC)O)C)NO[C@H]5C[C@@H]([C@@H]([C@H](O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC)O)I)C)O)O |

SMILES |

CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O |

Canonical SMILES |

CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O |

synonyms |

Calicheamicin Calicheamicins |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B1250255.png)

![7-Methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B1250262.png)

![2-[(2R,3R,4S,5R)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid](/img/structure/B1250266.png)

![3-Methyl-2-((1-(3-(trimethylammonio)propyl)pyridin-4(1H)-ylidene)methyl)benzo[d]oxazol-3-ium iodide](/img/structure/B1250269.png)